5-(3,4-Dimethoxyphenyl)-2-({[2-(4-hexanoylpiperazin-1-yl)ethyl]amino}methylidene)cyclohexane-1,3-dione
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Overview
Description
5-(3,4-Dimethoxyphenyl)-2-({[2-(4-hexanoylpiperazin-1-yl)ethyl]amino}methylidene)cyclohexane-1,3-dione is a complex organic compound characterized by its unique structure, which includes a cyclohexane ring, a piperazine moiety, and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-Dimethoxyphenyl)-2-({[2-(4-hexanoylpiperazin-1-yl)ethyl]amino}methylidene)cyclohexane-1,3-dione typically involves multi-step organic reactions. The process begins with the preparation of the cyclohexane-1,3-dione core, followed by the introduction of the methoxyphenyl group through electrophilic aromatic substitution. The piperazine moiety is then attached via nucleophilic substitution, and the final product is obtained through a series of purification steps, including recrystallization and chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and consistency.
Chemical Reactions Analysis
Types of Reactions
5-(3,4-Dimethoxyphenyl)-2-({[2-(4-hexanoylpiperazin-1-yl)ethyl]amino}methylidene)cyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, amines, and substituted cyclohexane derivatives. These products can be further utilized in different chemical and pharmaceutical applications.
Scientific Research Applications
5-(3,4-Dimethoxyphenyl)-2-({[2-(4-hexanoylpiperazin-1-yl)ethyl]amino}methylidene)cyclohexane-1,3-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer, due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(3,4-Dimethoxyphenyl)-2-({[2-(4-hexanoylpiperazin-1-yl)ethyl]amino}methylidene)cyclohexane-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various biological processes.
Comparison with Similar Compounds
Similar Compounds
- 5-(3,4-Dimethoxyphenyl)pentanoic acid
- 2-(4-Hexanoylpiperazin-1-yl)ethylamine
- Cyclohexane-1,3-dione derivatives
Uniqueness
Compared to similar compounds, 5-(3,4-Dimethoxyphenyl)-2-({[2-(4-hexanoylpiperazin-1-yl)ethyl]amino}methylidene)cyclohexane-1,3-dione stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C27H39N3O5 |
---|---|
Molecular Weight |
485.6 g/mol |
IUPAC Name |
5-(3,4-dimethoxyphenyl)-2-[2-(4-hexanoylpiperazin-1-yl)ethyliminomethyl]-3-hydroxycyclohex-2-en-1-one |
InChI |
InChI=1S/C27H39N3O5/c1-4-5-6-7-27(33)30-14-12-29(13-15-30)11-10-28-19-22-23(31)16-21(17-24(22)32)20-8-9-25(34-2)26(18-20)35-3/h8-9,18-19,21,31H,4-7,10-17H2,1-3H3 |
InChI Key |
CONSESCKONLXFY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)N1CCN(CC1)CCN=CC2=C(CC(CC2=O)C3=CC(=C(C=C3)OC)OC)O |
Origin of Product |
United States |
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